molecular formula C17H15NO6 B14569692 Methyl 2-[5-(acetyloxy)-2-hydroxybenzamido]benzoate CAS No. 61340-23-6

Methyl 2-[5-(acetyloxy)-2-hydroxybenzamido]benzoate

Cat. No.: B14569692
CAS No.: 61340-23-6
M. Wt: 329.30 g/mol
InChI Key: JQADOHBOIPPXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[5-(acetyloxy)-2-hydroxybenzamido]benzoate is a chemical compound with a complex structure that includes both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[5-(acetyloxy)-2-hydroxybenzamido]benzoate typically involves multiple steps. One common method starts with the esterification of 2-hydroxybenzoic acid to form methyl 2-hydroxybenzoate. This intermediate is then subjected to acylation with acetic anhydride to introduce the acetyloxy group. The final step involves the amidation of the acylated product with 5-amino-2-hydroxybenzoic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(acetyloxy)-2-hydroxybenzamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

Methyl 2-[5-(acetyloxy)-2-hydroxybenzamido]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[5-(acetyloxy)-2-hydroxybenzamido]benzoate involves its interaction with specific molecular targets. The acetyloxy and amide groups can form hydrogen bonds with proteins, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxybenzoate: Similar structure but lacks the acetyloxy and amide groups.

    Methyl 2-(acetyloxy)benzoate: Contains the acetyloxy group but lacks the amide group.

    Methyl 2-(hydroxybenzamido)benzoate: Contains the amide group but lacks the acetyloxy group.

Uniqueness

Methyl 2-[5-(acetyloxy)-2-hydroxybenzamido]benzoate is unique due to the presence of both acetyloxy and amide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61340-23-6

Molecular Formula

C17H15NO6

Molecular Weight

329.30 g/mol

IUPAC Name

methyl 2-[(5-acetyloxy-2-hydroxybenzoyl)amino]benzoate

InChI

InChI=1S/C17H15NO6/c1-10(19)24-11-7-8-15(20)13(9-11)16(21)18-14-6-4-3-5-12(14)17(22)23-2/h3-9,20H,1-2H3,(H,18,21)

InChI Key

JQADOHBOIPPXSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)O)C(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.